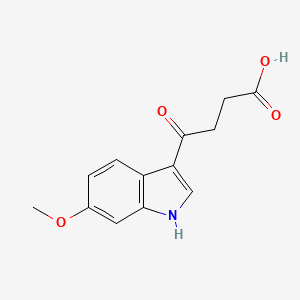
4-(6-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyindole.
Functional Group Introduction: The indole ring is functionalized to introduce the butanoic acid moiety.
Oxidation: The final step involves the oxidation of the intermediate to form the desired product.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and solvents such as methanol. The reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are essential for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The indole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, nitroso, and amino derivatives.
Scientific Research Applications
4-(6-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of indole derivatives.
Biology: Studied for its interaction with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-1H-indol-3-yl)acetic acid
- 3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one
Uniqueness
4-(6-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific structural features, such as the methoxy group at the 6th position and the butanoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(6-methoxy-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-18-8-2-3-9-10(7-14-11(9)6-8)12(15)4-5-13(16)17/h2-3,6-7,14H,4-5H2,1H3,(H,16,17) |
InChI Key |
WCYADGFBAJHJGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















